2-Methyl-2-phenyl-1,3,2-thiazagermolidine
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Overview
Description
2-Methyl-2-phenyl-1,3,2-thiazagermolidine is a heterocyclic compound that features a unique combination of germanium, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenyl-1,3,2-thiazagermolidine typically involves the reaction of germanium-based precursors with sulfur and nitrogen-containing reagents. One common method includes the use of organogermanium compounds, which are reacted with thioamides under controlled conditions to form the desired thiazagermolidine ring structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-phenyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like halides or amines can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-2-phenyl-1,3,2-thiazagermolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 2-Methyl-2-phenyl-1,3,2-thiazagermolidine exerts its effects is not fully understood. it is believed to interact with various molecular targets through its germanium, sulfur, and nitrogen atoms. These interactions can influence biological pathways and processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Thiazolidines: These compounds share a similar sulfur-nitrogen ring structure but lack the germanium atom.
Thiazoles: Another class of sulfur-nitrogen heterocycles, thiazoles are structurally similar but differ in their electronic properties and reactivity.
Organogermanium Compounds: These compounds contain germanium but may not have the same sulfur-nitrogen ring structure.
Uniqueness: 2-Methyl-2-phenyl-1,3,2-thiazagermolidine is unique due to the presence of germanium within its heterocyclic ring. This element imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
84260-22-0 |
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Molecular Formula |
C9H13GeNS |
Molecular Weight |
239.90 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C9H13GeNS/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
InChI Key |
DSOXYKNKZQKUBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(NCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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